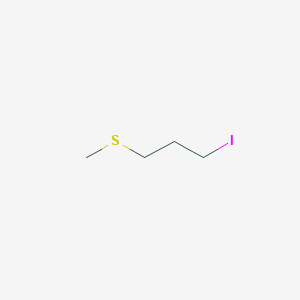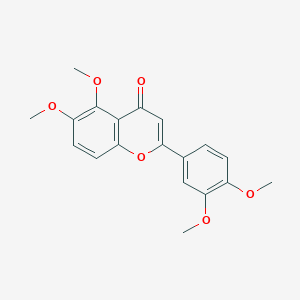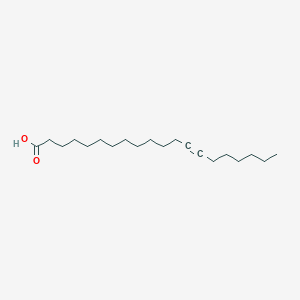
Icos-13-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Icos-13-ynoic acid is a long-chain fatty acid with a unique structure characterized by a triple bond at the 13th carbon position This compound is part of the icosanoic acid family, which includes various derivatives with different degrees of unsaturation and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Icos-13-ynoic acid typically involves the introduction of a triple bond into a long-chain fatty acid precursor. One common method is the partial hydrogenation of a precursor compound, such as icos-13-enoic acid, followed by dehydrohalogenation. The reaction conditions often require the use of strong bases like potassium tert-butoxide and solvents such as dimethyl sulfoxide (DMSO) to facilitate the elimination reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic dehydrogenation or the use of specialized reactors that can handle the high temperatures and pressures required for efficient synthesis. The choice of catalyst and reaction conditions is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Icos-13-ynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation can convert the triple bond to a double or single bond, yielding different saturated or unsaturated derivatives.
Substitution: The triple bond can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for selective hydrogenation.
Substitution: Nucleophiles like organolithium or Grignard reagents are used under anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with distinct chemical and physical properties.
Scientific Research Applications
Icos-13-ynoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cellular metabolism and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of Icos-13-ynoic acid involves its interaction with various molecular targets and pathways. In biological systems, it can modulate enzyme activity, influence membrane fluidity, and participate in signaling pathways. The triple bond in its structure allows for unique interactions with proteins and other biomolecules, potentially leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Icos-13-enoic acid: A similar compound with a double bond at the 13th position instead of a triple bond.
Icosanoic acid: The fully saturated version of the compound, lacking any double or triple bonds.
Icos-13-yn-1-ol: An alcohol derivative with a triple bond at the 13th position.
Uniqueness
Icos-13-ynoic acid is unique due to its triple bond, which imparts distinct chemical reactivity and biological activity compared to its saturated and unsaturated counterparts. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
94676-57-0 |
|---|---|
Molecular Formula |
C20H36O2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
icos-13-ynoic acid |
InChI |
InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-6,9-19H2,1H3,(H,21,22) |
InChI Key |
WLIMGYHPCVXHGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Methoxyphenyl)(phenyl)methyl]pentanedinitrile](/img/structure/B14356380.png)



![[1-(Trifluoromethanesulfonyl)ethylidene]cyclopentane](/img/structure/B14356424.png)
![2-Thiazolamine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14356427.png)

![2-[5-(2H-1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14356437.png)
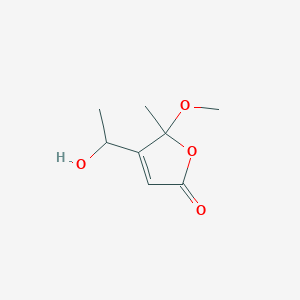
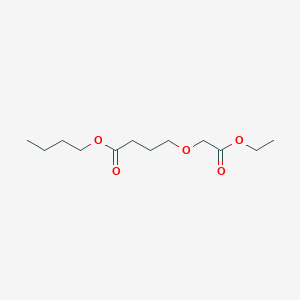
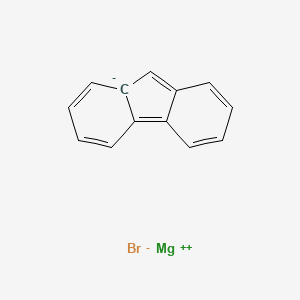
![2-[[7-[(2-Hydroxyphenyl)methylamino]heptylamino]methyl]phenol](/img/structure/B14356450.png)
